molecular formula C11H11ClN2Si B8467375 5-Chloro-3-((trimethylsilyl)ethynyl)picolinonitrile

5-Chloro-3-((trimethylsilyl)ethynyl)picolinonitrile

Cat. No. B8467375
M. Wt: 234.75 g/mol
InChI Key: KIKPTFROMVBWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09296734B2

Procedure details

A pressure vessel was charged with TEA (7.65 mL, 55.2 mmol), ethynyltrimethylsilane (2.32 mL, 16.6 mmol), copper (I) iodide (0.263 g, 1.380 mmol), palladium (0) tetrakis(triphenylphosphine) (0.558 g, 0.483 mmol), 3-bromo-5-chloropicolinonitrile (3.0 g, 13.8 mmol), and DMF (50 ml). The vessel was flushed with argon, sealed, stirred at ambient temperature for 15 minutes, and then heated at 50° C. for 4 hours. The solution was diluted with water and extracted with EtOAc. The combined organic layers were concentrated, and the residue was purified by silica-gel chromatography, eluting 0-50% ethyl acetate in hexane, to afford the title compound (1.3 g, 5.5 mmol). MS m/z=235 (M+H).
[Compound]
Name
TEA
Quantity
7.65 mL
Type
reactant
Reaction Step One
Quantity
2.32 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
0.263 g
Type
catalyst
Reaction Step One
Quantity
0.558 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([Si:3]([CH3:6])([CH3:5])[CH3:4])#[CH:2].Br[C:8]1[C:9]([C:15]#[N:16])=[N:10][CH:11]=[C:12]([Cl:14])[CH:13]=1>[Cu]I.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd].CN(C=O)C>[Cl:14][C:12]1[CH:13]=[C:8]([C:2]#[C:1][Si:3]([CH3:6])([CH3:5])[CH3:4])[C:9]([C:15]#[N:16])=[N:10][CH:11]=1 |f:3.4.5.6.7|

Inputs

Step One
Name
TEA
Quantity
7.65 mL
Type
reactant
Smiles
Name
Quantity
2.32 mL
Type
reactant
Smiles
C(#C)[Si](C)(C)C
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C(=NC=C(C1)Cl)C#N
Name
copper (I) iodide
Quantity
0.263 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
0.558 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was flushed with argon
CUSTOM
Type
CUSTOM
Details
sealed
TEMPERATURE
Type
TEMPERATURE
Details
heated at 50° C. for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
The solution was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica-gel chromatography
WASH
Type
WASH
Details
eluting 0-50% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C=C(C(=NC1)C#N)C#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.5 mmol
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 39.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.